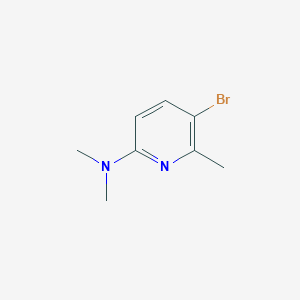

5-Bromo-N,N,6-trimethylpyridin-2-amine

Description

5-Bromo-N,N,6-trimethylpyridin-2-amine (CAS: 910054-73-8) is a brominated pyridine derivative with the molecular formula C₈H₁₁BrN₂ and an average molecular mass of 215.094 g/mol . The compound features a pyridine ring substituted with a bromine atom at position 5, two methyl groups on the amino group (N,N-dimethyl), and an additional methyl group at position 4. Its ChemSpider ID is 30776387, and it is used as an intermediate in pharmaceutical and agrochemical synthesis.

Key structural attributes include:

Properties

IUPAC Name |

5-bromo-N,N,6-trimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6-7(9)4-5-8(10-6)11(2)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMDEZVDBHDFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N,6-trimethylpyridin-2-amine typically involves the bromination of N,N,6-trimethylpyridin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N,6-trimethylpyridin-2-amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Reactions: Formation of various substituted pyridines.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of N,N,6-trimethylpyridin-2-amine.

Scientific Research Applications

5-Bromo-N,N,6-trimethylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

5-Bromo-N,N,2-trimethylpyridin-3-amine (CAS: 1280592-37-1)

- Molecular formula : C₈H₁₁BrN₂ (same as target compound).

- Key differences : Methyl groups at positions 2 and 3 instead of 2 and 6.

- Impact : Altered electronic distribution and steric effects may reduce suitability for certain coupling reactions compared to the 5,6-substituted compound .

5-Bromo-N,N,4-trimethylpyridin-2-amine (CAS: 764651-68-5)

Halogen-Substituted Analogues

5-Bromo-6-chloropyridin-2-amine (CAS: 358672-65-8)

- Molecular formula : C₅H₄BrClN₂.

- Key differences: Chlorine replaces the N,N-dimethylamino group at position 2.

- Impact: Chlorine’s electronegativity increases reactivity toward nucleophilic aromatic substitution but reduces basicity compared to dimethylamino groups .

3,5-Dibromo-4-methylpyridin-2-amine (CAS: 3430-29-3)

- Molecular formula : C₆H₅Br₂N₂.

- Key differences : Additional bromine at position 3 and a methyl group at position 3.

Functional Group Variants

5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5)

- Molecular formula : C₆H₇BrN₂O.

- Key differences : Methoxy group at position 6 replaces the methyl group.

- Impact : Methoxy’s electron-withdrawing nature directs electrophilic substitution to position 4, unlike the methyl group’s electron-donating effect .

6-Bromo-N-cyclopropylpyridin-2-amine

- Molecular formula : C₈H₉BrN₂.

- Key differences: Cyclopropyl group replaces N,N-dimethylamino.

- Impact : Cyclopropyl’s rigidity may enhance binding to flat aromatic receptors in drug design .

Biological Activity

5-Bromo-N,N,6-trimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom at the 5-position and three methyl groups at the 2, 4, and 6 positions of the pyridine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C_9H_{12}BrN

- Molecular Weight : Approximately 215.09 g/mol

The unique structural features of this compound contribute to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The bromine atom and the methyl groups enhance its binding affinity to specific molecular targets, which may lead to various therapeutic effects. For instance, studies have shown that similar pyridine derivatives can modulate enzyme activities or receptor functions, suggesting a potential for anti-inflammatory or antimicrobial applications.

Biological Activities

-

Antimicrobial Activity :

- Several studies indicate that pyridine derivatives exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

- Case Study : A study demonstrated that related compounds showed significant inhibition against various bacterial strains, suggesting that this compound may have similar effects.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX-2 inhibition in related compounds were as low as 0.04 μmol, indicating potent anti-inflammatory activity .

- Research Findings : In vitro assays have shown that derivatives can suppress COX-2 activity effectively, hinting at potential applications in inflammatory diseases.

-

Cytotoxicity and Anticancer Potential :

- Some studies suggest that pyridine derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways .

- Case Study : In vitro tests on similar compounds indicated significant cytotoxic effects on cancer cell lines, warranting further investigation into the anticancer potential of this compound.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | COX-2 inhibition | |

| Cytotoxicity | Induction of apoptosis |

Research Findings

Recent research has focused on the synthesis and biological evaluation of pyridine derivatives. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyridine ring can significantly enhance biological activity. For example, bromination at the 5-position has been linked to increased binding affinity for certain enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.